7-Norbornadienyl benzoate
Overview
Description
7-Norbornadienyl benzoate is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122985. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidation Reactions
The oxidation of norbornadiene derivatives, including 7-Norbornadienyl benzoate, by copper(III) and copper(II) benzoate complexes has been a subject of study. In a research by Balogh-Hergovich and Speier (1996), the oxidation process yielded 7-benzoyloxy derivatives, suggesting the involvement of two single-electron oxidations by copper(III) and/or copper(II) (Balogh-Hergovich & Speier, 1996).
Molecular Energy Studies
Investigations into the electronic structure of 7-norbornadienyl cations have been carried out using methods like CNDO/2. Yoneda, Yoshida, and Winstein (1972) analyzed the electronic structure of these cations, revealing insights into their stability and molecular energy curves (Yoneda, Yoshida, & Winstein, 1972).
Synthesis and Polymerization
Research has also focused on the synthesis of compounds like benzotris(norbornadiene) and its isomers, which involve 7-Norbornadienyl derivatives. Durr et al. (1996) synthesized these compounds, highlighting the potential for bond length alternation in benzenes (Durr, Lucchi, Cossu, & Lucchini, 1996). Additionally, the living ring-opening metathesis polymerization of norbornadienes, including 7-norbornadienyl derivatives, has been explored by Bazan et al. (1990), indicating the potential for producing monodisperse homopolymers (Bazan, Khosravi, Schrock, Feast, Gibson, O'Regan, Thomas, & Davis, 1990).
Photochemical Solar Energy Storage
The use of functionalized polymers as photosensitizers in energy storage reactions involving norbornadiene has been studied. Hautala, Little, and Sweet (1977) synthesized polymer-bound photosensitizers for converting norbornadiene to quadricyclene, indicating potential applications in solar energy storage (Hautala, Little, & Sweet, 1977).
Mechanism of Action
Target of Action
It’s worth noting that the compound is structurally related to benzoate derivatives, which are known to interact with various biological targets .
Mode of Action
The compound’s structure suggests it may interact with its targets in a manner similar to other benzoate derivatives . The benzoate moiety could potentially engage in hydrophobic interactions or hydrogen bonding with target molecules, influencing their function .
Biochemical Analysis
Biochemical Properties
7-Norbornadienyl benzoate plays a significant role in biochemical reactions due to its reactive norbornadiene structure. It interacts with various enzymes and proteins, particularly those involved in ester hydrolysis and redox reactions. The ester bond in this compound can be hydrolyzed by esterases, leading to the release of benzoic acid and norbornadiene . Additionally, the compound’s conjugated diene system makes it a potential substrate for enzymes involved in oxidative reactions, such as cytochrome P450 oxidases .
Cellular Effects
In cellular contexts, this compound has been observed to influence several cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes and receptors involved in signal transduction. For instance, the hydrolysis of this compound by esterases can lead to the production of benzoic acid, which may act as a signaling molecule in certain pathways . Furthermore, the compound’s interaction with oxidative enzymes can influence cellular redox states, impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The ester bond in the compound is susceptible to hydrolysis by esterases, leading to the formation of benzoic acid and norbornadiene . This hydrolysis reaction can modulate the activity of enzymes and receptors involved in cellular signaling pathways. Additionally, the conjugated diene system in this compound can undergo oxidation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of enzymes. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of benzoic acid and other degradation products . Long-term studies have shown that these degradation products can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate cellular signaling pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including oxidative stress and disruption of cellular metabolism . These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to ester hydrolysis and oxidative metabolism. The compound is hydrolyzed by esterases to produce benzoic acid and norbornadiene . Benzoic acid can further undergo conjugation reactions, such as glycine conjugation, to form hippuric acid, which is excreted from the body . Additionally, the norbornadiene moiety can be oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in various metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transport proteins. The compound can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, this compound can be transported to different cellular compartments by binding to transport proteins or through passive diffusion . The distribution of the compound within tissues is also affected by its interactions with plasma proteins and its metabolic stability .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular organelles and biomolecules. The compound can localize to the endoplasmic reticulum, where it interacts with esterases and cytochrome P450 enzymes . Additionally, this compound can be found in the cytoplasm and other cellular compartments, where it participates in various biochemical reactions . The localization of the compound can influence its activity and function within the cell, including its role in modulating cellular signaling pathways and metabolic processes .
Properties
IUPAC Name |
7-bicyclo[2.2.1]hepta-2,5-dienyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(12-4-2-1-3-5-12)16-13-10-6-7-11(13)9-8-10/h1-11,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTELHPJRBBSUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C3C=CC2C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197368 | |
Record name | 7-Norbornadienyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4796-68-3 | |
Record name | 7-Norbornadienyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004796683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4796-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Norbornadienyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-NORBORNADIEN-7-YL BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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